molecular formula C12H12F3NO3S2 B2358753 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide CAS No. 2034486-68-3

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2358753
CAS No.: 2034486-68-3
M. Wt: 339.35
InChI Key: MIDMXGMIYIJJGX-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cyclization and isomerization reactions . The reaction conditions often require specific reagents such as sulfurizing agents and organoboron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene and furan rings contribute to its overall stability and reactivity . The compound may inhibit or activate specific pathways, depending on its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide is unique due to its combination of a trifluoromethyl group, thiophene ring, and furan ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(19-10)9-3-5-20-8-9/h1-3,5,8,16H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDMXGMIYIJJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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